molecular formula C33H39N5O7S B1678937 Nintedanib esylate

Nintedanib esylate

カタログ番号: B1678937
分子量: 649.8 g/mol
InChIキー: ZNMRDZZRAFJOKY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nintedanib esylate is a small molecule tyrosine kinase inhibitor used primarily in the treatment of idiopathic pulmonary fibrosis, systemic sclerosis-associated interstitial lung disease, and non-small cell lung cancer. It is marketed under the brand names Ofev and Vargatef. This compound works by inhibiting multiple signaling pathways involved in the proliferation and survival of fibroblasts and endothelial cells, thereby reducing fibrosis and tumor growth .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Nintedanib esylate involves several key steps:

    Condensation Reaction: The initial step involves the condensation of 4-(R-acetate-2-yl)-3-nitrobenzoate with trimethyl orthobenzoate to form (E)-4-[(2-methoxybenzylidene) R-acetate-2-yl]-3-nitrobenzoate.

    Substitution Reaction: This intermediate undergoes a substitution reaction with N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazine-1-yl) acetamide in the presence of an acid-binding agent to yield (Z)-4-{[2-(N-methyl-2-(4-methylpiperazine-1-yl) acetamido-aniline) benzylidene] R-acetate-2-yl}-3-nitrobenzoate.

    Reduction and Cyclization: The final steps involve reduction and cyclization reactions to produce Nintedanib, which is then converted to its esylate salt form.

Industrial Production Methods: Industrial production of this compound typically involves the preparation of amorphous solid dispersions using hot melt extrusion. This method enhances the dissolution and bioavailability of the compound. The formulation employs a polymer matrix, such as Kollidon VA64, blended with Nintedanib at a specific ratio. The process involves heating the mixture to temperatures ranging from 80°C to 220°C and then extruding it to form the final product .

化学反応の分析

Key Chemical Reactions

Nintedanib esylate undergoes several chemical reactions, which include hydrolytic ester cleavage and glucuronidation.

  • Hydrolytic Ester Cleavage The primary metabolic pathway for this compound involves hydrolytic cleavage of the methyl ester by esterases, resulting in the formation of a free carboxylic acid .

  • Glucuronidation The resulting free carboxylic acid then undergoes glucuronidation, a process catalyzed by uridine diphosphate-glucuronosyltransferases (UGT) enzymes . Specifically, UGT 1A1, UGT 1A7, UGT 1A8, and UGT 1A10 are involved in this process .

Reaction Conditions and Enzymes

The chemical reactions that this compound undergoes are facilitated by specific enzymes under particular conditions.

  • Esterases These enzymes are responsible for catalyzing the hydrolytic cleavage of the ester bond in this compound .

  • UGT Enzymes UGT enzymes, including UGT 1A1, UGT 1A7, UGT 1A8, and UGT 1A10, facilitate the glucuronidation process, which involves the addition of glucuronic acid to the free carboxylic acid metabolite .

Role of Cytochrome P450 Enzymes

While ester cleavage is the major metabolic pathway, cytochrome P450 (CYP) enzymes play a minor role in nintedanib metabolism .

Drug-Drug Interactions

Due to the limited role of CYP enzymes in nintedanib metabolism, the risk of drug-drug interactions between nintedanib and other therapies modulating CYP enzymes (i.e., CYP inhibitors and CYP inducers) is minimal . Nintedanib also has no in vitro liability to inhibit or induce CYP enzymes, which may facilitate its combination with other treatments .

Impact on Biochemical Pathways

This compound functions as a triple angiokinase inhibitor, targeting vascular endothelial growth factor receptors (VEGFR1/2/3), fibroblast growth factor receptors (FGFR1/2/3), and platelet-derived growth factor receptors (PDGFRα/β).

  • Mechanism of Action this compound competitively binds to the adenosine triphosphate (ATP) binding pocket of these kinases, thereby blocking intracellular signaling cascades.

  • Downstream Effects By inhibiting VEGFR, FGFR, and PDGFR, this compound disrupts key biochemical pathways involved in angiogenesis, cell proliferation, and differentiation. This leads to a decrease in angiogenesis and fibroblast proliferation, slowing the progressive loss of lung function in diseases such as idiopathic pulmonary fibrosis.

Lipophilicity and Partition Coefficient

Nintedanib esilate exhibits lipophilic characteristics . The octanol-water partition coefficient (log Pow) for nintedanib esilate free base is 3.6, indicating its lipophilic nature. At physiological pH (pH = 7.4), the apparent partition coefficient (log D) is 3.0. The molecule is less lipophilic in the acidic pH range (log D ≤ 1 for pH < 5) .

Adverse Reactions and Metabolism

The most frequently reported adverse reactions specific to nintedanib include diarrhea, increased liver enzyme values (ALT and AST), and vomiting . Nintedanib is primarily metabolized via hydrolytic cleavage by esterases to its principle metabolite, BIBF 1202, which then undergoes glucuronidation via UGT enzymes in the intestines and liver .

科学的研究の応用

Nintedanib esylate has a wide range of scientific research applications:

作用機序

Nintedanib esylate exerts its effects by inhibiting multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs). It binds competitively to the adenosine triphosphate (ATP) binding pocket of these receptors, blocking intracellular signaling pathways crucial for the proliferation, migration, and transformation of fibroblasts and endothelial cells. The primary targets include vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR) .

類似化合物との比較

    Pirfenidone: Another drug used for the treatment of idiopathic pulmonary fibrosis. Unlike Nintedanib esylate, Pirfenidone works by inhibiting the synthesis of transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α).

    Imatinib: A tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia and gastrointestinal stromal tumors. It targets BCR-ABL, c-KIT, and PDGFR kinases.

Uniqueness of this compound: this compound is unique in its ability to inhibit multiple RTKs and nRTKs simultaneously, making it effective in treating a broader range of fibrotic and neoplastic diseases. Its competitive binding to the ATP binding pocket of these receptors distinguishes it from other kinase inhibitors .

生物活性

Nintedanib esylate is a potent tyrosine kinase inhibitor primarily used in the treatment of idiopathic pulmonary fibrosis (IPF) and other fibrotic diseases. This article provides an in-depth examination of its biological activity, including pharmacodynamics, pharmacokinetics, and relevant case studies.

Nintedanib exerts its biological effects by inhibiting several receptor and non-receptor tyrosine kinases (RTKs and nRTKs). The primary targets include:

  • Platelet-Derived Growth Factor Receptors (PDGFR) : Inhibits PDGFR-α and PDGFR-β, which are crucial for fibroblast proliferation and migration.
  • Fibroblast Growth Factor Receptors (FGFR) : Targets FGFR-1, FGFR-2, and FGFR-3, involved in various cellular processes including angiogenesis.
  • Vascular Endothelial Growth Factor Receptors (VEGFR) : Inhibits VEGFR-1, VEGFR-2, and VEGFR-3, affecting vascular permeability and endothelial cell function.

Nintedanib's competitive inhibition leads to reduced signaling pathways that promote fibrosis, making it effective in managing conditions characterized by excessive fibroblast activity .

Pharmacodynamics

The pharmacodynamic profile of nintedanib has been extensively studied through in vitro and in vivo experiments. Key findings include:

  • Inhibition Concentrations : The 50% inhibitory concentrations (IC50) for various kinases are as follows:
    • PDGFR-α: 21.6 nmol/L
    • PDGFR-β: 38.7 nmol/L
    • VEGFR-2: 21 nmol/L
    • VEGFR-3: <10 nmol/L
    • FGFR-1: 69 nmol/L
    • FGFR-2: 37 nmol/L .

These values indicate nintedanib’s high potency against these targets.

Table 1: IC50 Values of Nintedanib Against Various Kinases

Kinase TargetIC50 (nmol/L)
PDGFR-α21.6
PDGFR-β38.7
VEGFR-221
VEGFR-3<10
FGFR-169
FGFR-237

Pharmacokinetics

Nintedanib demonstrates unique pharmacokinetic properties:

  • Bioavailability : Approximately 4.7% after oral administration due to extensive first-pass metabolism.
  • Peak Plasma Levels : Achieved within 2 to 4 hours post-administration.
  • Tissue Distribution : Notably partitions into lung tissues more effectively than into plasma, suggesting a targeted action in pulmonary conditions like IPF .

Clinical Trials

  • Efficacy in IPF :
    A randomized controlled trial involving 1066 patients showed that nintedanib significantly reduced the decline in forced vital capacity (FVC) over a year compared to placebo . The most common adverse effect was diarrhea.
  • Post-Marketing Surveillance :
    A recent study in Japan confirmed that nintedanib effectively slowed IPF progression with a safety profile consistent with earlier trials. No new safety concerns were identified, reinforcing its tolerability .

In Vivo Studies

Research has shown that both oral and inhalation routes of administration are effective. For instance, a study demonstrated that inhaled nintedanib significantly reduced markers of pulmonary fibrosis in mice exposed to silica dust, indicating its potential for localized treatment .

Table 2: Summary of In Vivo Effects of Nintedanib

Administration RouteEffect on Lung FunctionSignificant Findings
OralImproved lung functionReduced fibrotic markers
InhalationDose-responsive effectsSignificant reduction in αSMA

特性

IUPAC Name

ethanesulfonic acid;methyl 2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N5O4.C2H6O3S/c1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)40-3)19-26(25)33-30(28)38;1-2-6(3,4)5/h4-14,19,33,38H,15-18,20H2,1-3H3;2H2,1H3,(H,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMRDZZRAFJOKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)O.CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H39N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40215873
Record name Nintedanib esylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40215873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

649.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

656247-18-6
Record name Nintedanib esylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0656247186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nintedanib esylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40215873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indole-6-carboxylic acid, 2,3-dihydro-3-[[[4-[methyl[(4-methyl-1-piperazinyl)acetyl]amino]phenyl]amino]phenylmethylene]-2-oxo-,methyl ester, (3Z)-, ethanesulfonate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NINTEDANIB ESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42F62RTZ4G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nintedanib esylate
Reactant of Route 2
Reactant of Route 2
Nintedanib esylate
Reactant of Route 3
Reactant of Route 3
Nintedanib esylate
Reactant of Route 4
Nintedanib esylate
Reactant of Route 5
Nintedanib esylate
Reactant of Route 6
Nintedanib esylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。